molecular formula C12H14O4 B1219228 Piperonyl isobutyrate CAS No. 5461-08-5

Piperonyl isobutyrate

Cat. No.: B1219228
CAS No.: 5461-08-5
M. Wt: 222.24 g/mol
InChI Key: RQULTIASPCVEFO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Piperonyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, influencing their function and stability .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound has been shown to impact the expression of genes involved in cellular metabolism and stress responses . Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses . Additionally, this compound can influence enzyme activity by altering their conformation and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and improve metabolic function . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. This compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for its role in modulating cellular metabolism and enzyme activity.

Preparation Methods

Piperonyl isobutyrate can be synthesized through the esterification of piperonyl alcohol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

Piperonyl alcohol+Isobutyric acidH2SO4Piperonyl isobutyrate+Water\text{Piperonyl alcohol} + \text{Isobutyric acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Piperonyl alcohol+Isobutyric acidH2​SO4​​Piperonyl isobutyrate+Water

In industrial settings, the production of this compound may involve continuous esterification processes to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Piperonyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form piperonyl isobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield piperonyl alcohol and isobutyric acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can produce piperonyl isobutyramide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-methylpropanoate
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InChI

InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3
Source PubChem
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InChI Key

RQULTIASPCVEFO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2
Source PubChem
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Molecular Formula

C12H14O4
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DSSTOX Substance ID

DTXSID8063917
Record name Piperonyl isobutyrate
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Molecular Weight

222.24 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS], colourless oily liquid with a mild, fruity, berry-like odour
Record name Piperonyl isobutyrate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Piperonyl isobutyrate
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Density

1.154-1.160
Record name Piperonyl isobutyrate
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CAS No.

5461-08-5
Record name Piperonyl isobutyrate
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Record name 1,3-benzodioxol-5-ylmethyl isobutyrate
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Record name PIPERONYL ISOBUTYRATE
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Record name Piperonyl isobutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is piperonyl isobutyrate metabolized in rabbits?

A1: Research indicates that this compound is primarily metabolized into piperonylic acid in rabbits. Following an oral dose, approximately 11.4% of the administered this compound was recovered as piperonylic acid in the urine collected over three days. [] This suggests that hydrolysis of the ester bond is a key metabolic pathway for this compound in rabbits.

Q2: What analytical methods are available to detect this compound and related compounds?

A2: High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed to quantify this compound. Specifically, this method was utilized to determine the presence of potential contaminants like safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide samples, using this compound as an internal standard. [] This approach highlights the sensitivity and selectivity of HPLC in analyzing complex mixtures containing structurally similar compounds.

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